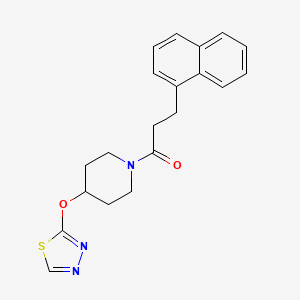

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(naphthalen-1-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(naphthalen-1-yl)propan-1-one, also known as TPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TPOP is a piperidinyl-thiadiazole derivative that has been synthesized using different methods.

Scientific Research Applications

Biological Activity of Heterocyclic Systems

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(naphthalen-1-yl)propan-1-one is a compound that may share properties with other heterocyclic systems, particularly those based on 1,3,4-thiadiazole derivatives, which have been recognized for their wide pharmacological potential. Research on such heterocyclic systems has revealed their importance in medicinal chemistry due to their ability to act as crucial pharmacophores. These compounds have demonstrated antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The combination of the 1,3,4-thiadiazole core with various heterocycles often leads to a synergistic effect, enhancing their biological effectiveness. Thus, compounds based on the 1,3,4-thiadiazole scaffold, similar to the structure of interest, are considered promising for the development of new drug-like molecules with diverse pharmacological applications (Lelyukh, 2019).

Therapeutic Potential of Oxadiazole Derivatives

The therapeutic worth of oxadiazole derivatives, including structures related to this compound, has been extensively studied. The 1,3,4-oxadiazole ring, a five-membered aromatic ring, plays a significant role in binding with different enzymes and receptors in biological systems. This interaction facilitates a range of bioactivities, making 1,3,4-oxadiazole-based compounds valuable in medicinal chemistry. These derivatives have been applied in treatments across a spectrum of diseases, showcasing anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral properties among others. Such compounds are highlighted for their high therapeutic potency, indicating the potential of related structures for developing active and less toxic medicinal agents (Verma et al., 2019).

Naphthalene Derivatives and Biological Interactions

The presence of the naphthalene moiety in compounds, such as this compound, contributes significantly to their biological activities. Studies on naphthalene derivatives have demonstrated their ability to interact with various biological systems, leading to significant biological activities. These interactions are facilitated by the lipophilic character of naphthalene, allowing for effective penetration through biological membranes and engaging in pharmacophoric interactions. The research on phenothiazines, which can include naphthalene derivatives, has shown promising antibacterial, antifungal, anticancer, and other activities, underscoring the potential of naphthalene-containing compounds in medicinal applications (Pluta, Morak-Młodawska, & Jeleń, 2011).

properties

IUPAC Name |

3-naphthalen-1-yl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c24-19(9-8-16-6-3-5-15-4-1-2-7-18(15)16)23-12-10-17(11-13-23)25-20-22-21-14-26-20/h1-7,14,17H,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOXOVJRROQDCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CS2)C(=O)CCC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-(Dimethylamino)naphthalen-2-yl]prop-2-enamide](/img/structure/B2938507.png)

![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B2938512.png)

![4-[[1-(4-Cyanophenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid](/img/structure/B2938514.png)

![N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2938517.png)

![2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide](/img/structure/B2938519.png)